4-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline
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Overview
Description
(E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a 4-chlorophenyl group and a 2-methyl-1H-indol-3-yl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE typically involves the condensation reaction between 4-chloroaniline and 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-BROMOPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE
- (E)-N-(4-FLUOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE
- (E)-N-(4-METHOXYPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE
Uniqueness
(E)-N-(4-CHLOROPHENYL)-1-(2-METHYL-1H-INDOL-3-YL)METHANIMINE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and its interactions with biological targets.
Properties
Molecular Formula |
C16H13ClN2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C16H13ClN2/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-13-8-6-12(17)7-9-13/h2-10,19H,1H3 |
InChI Key |
OWUXTNOMZDNGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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